8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
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Overview
Description
8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the 8th position, a ketone group at the 2nd position, and a carboxylic acid group at the 6th position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 8-chloroquinoline with ethyl acetoacetate in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroquinoline-6-carboxylic acid: Lacks the chlorine atom at the 8th position.
2-Oxo-1,2,3,4-tetrahydroquinoline-6-sulfonamide: Contains a sulfonamide group instead of a carboxylic acid group.
7-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Has a fluorine atom at the 7th position instead of chlorine at the 8th position
Uniqueness
The presence of the chlorine atom at the 8th position and the carboxylic acid group at the 6th position makes 8-Chloro-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C10H8ClNO3 |
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Molecular Weight |
225.63 g/mol |
IUPAC Name |
8-chloro-2-oxo-3,4-dihydro-1H-quinoline-6-carboxylic acid |
InChI |
InChI=1S/C10H8ClNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h3-4H,1-2H2,(H,12,13)(H,14,15) |
InChI Key |
HHUKAOSNAGVGAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2Cl)C(=O)O |
Origin of Product |
United States |
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